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Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that plays a crucial role in

cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Its dysregulation

has been implicated in a variety of pathological conditions, including fibrosis, atherosclerosis,

cancer, and neurodegenerative diseases.[1] DDR1 is activated by various types of collagen,

initiating downstream signaling cascades that influence cellular behavior.[2][3] Given its

involvement in disease pathogenesis, DDR1 has emerged as a promising therapeutic target.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for

quantifying gene expression levels. This application note provides a detailed protocol for

measuring the expression of the DDR1 gene using qPCR, intended for researchers, scientists,

and professionals in drug development who are investigating the role of DDR1 in their specific

research contexts.

Principles of qPCR for Gene Expression Analysis
This protocol utilizes a two-step reverse transcription qPCR (RT-qPCR) approach. First, total

RNA is extracted from the experimental samples and reverse transcribed into complementary

DNA (cDNA). The resulting cDNA then serves as the template for qPCR. In the qPCR reaction,

the amount of amplified DNA is monitored in real-time using a fluorescent dye (e.g., SYBR®

Green) or a sequence-specific fluorescent probe. The cycle at which the fluorescence signal
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crosses a defined threshold is known as the quantification cycle (Cq), which is inversely

proportional to the initial amount of target mRNA.

Experimental Protocols
RNA Isolation and Quantification
High-quality, intact RNA is essential for accurate gene expression analysis.

Protocol:

Sample Collection and Lysis:

For cultured cells: Wash cells with ice-cold PBS, then lyse directly in the culture dish using

a lysis buffer (e.g., TRIzol® reagent or a buffer from a column-based kit).

For tissues: Immediately snap-freeze tissue samples in liquid nitrogen after collection to

prevent RNA degradation. Homogenize the frozen tissue in lysis buffer using a rotor-stator

homogenizer or bead mill.

RNA Extraction:

Follow the manufacturer's protocol for your chosen RNA extraction method (e.g., phenol-

chloroform extraction with TRIzol® or a silica-membrane-based column kit).

Include a DNase I treatment step to eliminate any contaminating genomic DNA. This can

be performed on-column for kit-based methods or in-solution for other methods.

RNA Quantification and Quality Assessment:

Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

Assess RNA purity by checking the A260/A280 and A260/A230 ratios. The ideal

A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

Evaluate RNA integrity by running an aliquot on a denaturing agarose gel or using an

automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show

sharp 28S and 18S ribosomal RNA (rRNA) bands.
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cDNA Synthesis (Reverse Transcription)
Protocol:

Prepare the Reverse Transcription Reaction:

On ice, combine the following components in a nuclease-free tube. Prepare a master mix

for multiple samples to ensure consistency.

Component Volume/Amount

Total RNA 1 µg

Random Hexamers (50 ng/µL) 1 µL

dNTP Mix (10 mM each) 1 µL

Nuclease-free water to 13 µL

Incubate to Anneal Primers:

Gently mix the components, briefly centrifuge, and incubate at 65°C for 5 minutes.

Immediately place the tube on ice for at least 1 minute.

Prepare the Reverse Transcription Master Mix:

On ice, combine the following for each reaction:

Component Volume

5X Reaction Buffer 4 µL

0.1 M DTT 1 µL

RNase Inhibitor (40 U/µL) 1 µL

Reverse Transcriptase (e.g., M-MLV) 1 µL

Perform Reverse Transcription:
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Add 7 µL of the master mix to each RNA/primer mixture.

Gently mix and incubate at 37°C for 50 minutes.

Inactivate the enzyme by heating to 70°C for 15 minutes.

Store cDNA:

The resulting cDNA can be stored at -20°C for future use.

qPCR Reaction Setup
Protocol:

Dilute cDNA:

Thaw the cDNA on ice and dilute it 1:10 with nuclease-free water. This helps to minimize

the effect of any inhibitors from the reverse transcription reaction.

Prepare the qPCR Master Mix:

On ice, prepare a master mix for each gene (DDR1 and reference genes). Prepare

enough for the number of samples plus at least one extra reaction to account for pipetting

errors.

Component Volume (for one 20 µL reaction)

2X SYBR® Green qPCR Master Mix 10 µL

Forward Primer (10 µM) 0.5 µL

Reverse Primer (10 µM) 0.5 µL

Nuclease-free water 4 µL

Set up the qPCR Plate:

Pipette 15 µL of the appropriate master mix into each well of a qPCR plate.

Add 5 µL of the diluted cDNA to the corresponding wells.
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Include the following controls for each gene:

No Template Control (NTC): Add 5 µL of nuclease-free water instead of cDNA to a well

with the master mix. This control will detect any contamination.

No Reverse Transcriptase Control (-RT): Use RNA that has not been reverse

transcribed as the template. This control will detect any signal from contaminating

genomic DNA.

Seal and Centrifuge the Plate:

Seal the plate with an optically clear adhesive film.

Briefly centrifuge the plate to collect all components at the bottom of the wells.

qPCR Cycling and Data Acquisition
Protocol:

Load the Plate:

Place the qPCR plate into the real-time PCR instrument.

Set up the Cycling Program:

A typical three-step cycling protocol is as follows:

Stage Step Temperature Time Cycles

Enzyme

Activation

Initial

Denaturation
95°C 10 minutes 1

Amplification Denaturation 95°C 15 seconds 40

Annealing/Exten

sion
60°C 60 seconds

Melt Curve

Analysis
Dissociation 65°C to 95°C Incremental 1
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Start the Run:

Initiate the qPCR run. The instrument will collect fluorescence data at each cycle.

Melt Curve Analysis:

After the amplification cycles, perform a melt curve analysis to verify the specificity of the

amplification. A single, sharp peak indicates that a single PCR product was amplified.

Data Presentation and Analysis
Primer and Reference Gene Information
The selection of appropriate primers and stable reference genes is critical for accurate qPCR

results.

Table 1: Example qPCR Primers for Human and Mouse DDR1

Species Gene
Forward
Primer (5' to 3')

Reverse
Primer (5' to 3')

Source

Human DDR1
(Not explicitly

stated)

CAAAGGGTGT

CCCTTACGCAC

A

OriGene

Technologies Inc.

[4]

Mouse Ddr1
TGCTGCTTCTC

ATCATCGCGCT

GGACAGAAAG

GTGAACCGTCA

G

OriGene

Technologies Inc.

[5]

Note: It is highly recommended to use experimentally validated primers. Commercial suppliers

like OriGene and Sino Biological[4][5][6] offer pre-validated primer pairs. Alternatively, primers

can be designed using tools like Primer-BLAST and validated in the lab.

Table 2: Commonly Used Reference Genes for qPCR
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Research Area Recommended Reference Genes

Cancer (general) GAPDH, ACTB, B2M, HPRT1, RPL13A

Neurodegenerative Diseases UBC, YWHAZ, RP II, HMBS, TBP, SDHA[7][8]

Note: The stability of reference genes can vary between different cell types, tissues, and

experimental conditions. It is crucial to validate a panel of potential reference genes for your

specific experimental system to identify the most stable ones.

Relative Quantification using the ΔΔCq Method
The delta-delta Cq (ΔΔCq) method is a widely used approach for relative quantification of gene

expression.

Table 3: Example Data for Relative Quantification of DDR1 Expression

Sample Gene Cq
ΔCq
(CqDDR1 -
CqRef)

ΔΔCq
(ΔCqSampl
e -
ΔCqControl
)

Fold
Change (2-
ΔΔCq)

Control 1 DDR1 25.2 5.1 0.0 1.0

Ref Gene 20.1

Control 2 DDR1 25.5 5.3 0.2 0.9

Ref Gene 20.2

Treated 1 DDR1 23.1 3.0 -2.1 4.3

Ref Gene 20.1

Treated 2 DDR1 23.4 3.3 -1.8 3.5

Ref Gene 20.1

Data Analysis Steps:
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Calculate the average Cq value for each technical replicate.

Calculate the ΔCq for each sample by subtracting the average Cq of the reference gene

from the average Cq of the target gene (DDR1).

Calculate the ΔΔCq by subtracting the ΔCq of the control sample from the ΔCq of the treated

sample.

Calculate the fold change in gene expression using the formula 2-ΔΔCq.

Visualizations
Experimental Workflow

Sample Preparation cDNA Synthesis qPCR Data Analysis
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Click to download full resolution via product page

Caption: qPCR experimental workflow from sample to data analysis.

DDR1 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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